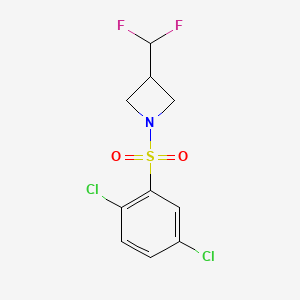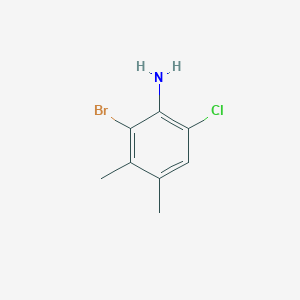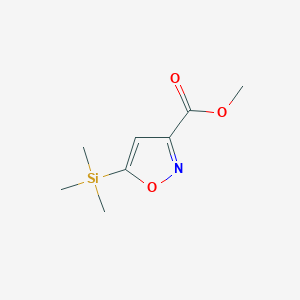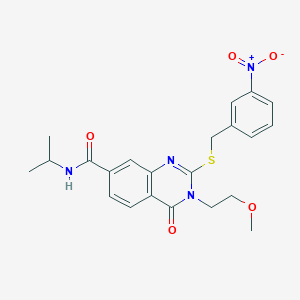![molecular formula C13H16ClN B2881907 [3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287331-73-9](/img/structure/B2881907.png)
[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
CP-55940 acts on the endocannabinoid system, specifically by binding to the CB1 and CB2 receptors. This binding results in the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. These signaling pathways ultimately lead to the various physiological effects of CP-55940, including its analgesic, anti-inflammatory, and neuroprotective properties.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. Additionally, CP-55940 has been shown to have neuroprotective effects, particularly in the context of ischemic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CP-55940 for lab experiments is its potency and selectivity for the CB1 and CB2 receptors. Additionally, CP-55940 has a long half-life, which allows for sustained effects in in vivo experiments. However, one limitation of CP-55940 is its potential for off-target effects, particularly at high doses. Additionally, CP-55940 is a Schedule I controlled substance, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on CP-55940. One area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanisms underlying CP-55940's neuroprotective effects, as well as its potential for use in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. Finally, there is a need for the development of more selective CB1 and CB2 receptor agonists, which could potentially reduce the off-target effects of CP-55940.
Synthesemethoden
CP-55940 is typically synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, which is then reacted with 3-chloro-2-methylphenylmagnesium bromide to form the corresponding ketone. This ketone is then reacted with bicyclo[1.1.1]pentane-1-carboxaldehyde to form the final product, CP-55940.
Wissenschaftliche Forschungsanwendungen
CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects, as well as neuroprotective properties. Additionally, CP-55940 has been studied for its potential use as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN/c1-9-10(3-2-4-11(9)14)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNAIRBDZXVCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C23CC(C2)(C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2881824.png)
![4-[(2-Chloroacetyl)-[(3,5-dimethylphenyl)methyl]amino]-N-methylbutanamide](/img/structure/B2881825.png)
![3-allyl-8-(3-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881827.png)

![1-(2-Hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2881831.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B2881832.png)

![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2881838.png)
![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2881839.png)


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2881842.png)

![Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2881846.png)